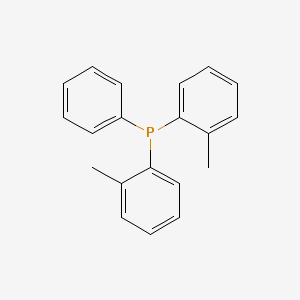

Phenyldi-o-tolylphosphine

説明

Phenyldi-o-tolylphosphine is an organophosphorus compound characterized by a central phosphorus atom bonded to one phenyl group and two o-tolyl (ortho-methylphenyl) groups. The phenyl group contributes electron-withdrawing effects, while the o-tolyl substituents introduce steric bulk due to the ortho-methyl groups. This combination likely influences its coordination behavior in transition metal catalysis, where steric and electronic tuning are critical for catalytic activity and selectivity.

特性

IUPAC Name |

bis(2-methylphenyl)-phenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19P/c1-16-10-6-8-14-19(16)21(18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBOQUXGRAKYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Phenyldi-o-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with 2-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the synthesis of phenylbis(2-methylphenyl)phosphine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity.

化学反応の分析

Types of Reactions

Phenyldi-o-tolylphosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: The phenyl or 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Coordination: Transition metal salts like palladium chloride or platinum chloride are often used to form coordination complexes.

Major Products

Oxidation: Phenyldi-o-tolylphosphine oxide.

Substitution: Various substituted phosphines depending on the reagents used.

Coordination: Metal-phosphine complexes.

科学的研究の応用

Phenyldi-o-tolylphosphine has several applications in scientific research:

Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

Biology: It can be used in the synthesis of biologically active compounds.

Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

作用機序

The mechanism by which phenylbis(2-methylphenyl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals to form complexes that can facilitate various chemical reactions. The phosphorus atom in the compound donates electron density to the metal center, stabilizing the complex and enhancing its reactivity.

類似化合物との比較

Comparison with Structural Analogs

Chlorodi(o-tolyl)phosphine (CAS 36042-94-1)

- Structure : Features a chlorine atom and two o-tolyl groups bound to phosphorus.

- Reactivity : The chlorine substituent enhances electrophilicity at phosphorus, making it more reactive in ligand substitution reactions compared to Phenyldi-o-tolylphosphine. This property is advantageous in synthesizing metal-phosphine complexes .

Tri-o-tolylphosphine (CAS 6163-58-2)

- Structure : Three o-tolyl groups attached to phosphorus, resulting in greater steric hindrance than Phenyldi-o-tolylphosphine.

- Applications : The increased bulk may stabilize low-coordinate metal centers but could limit substrate access in catalytic cycles. This trade-off is critical in applications like cross-coupling reactions .

o-Phenylphenol (CAS 90-43-7)

- Physicochemical Properties: Melting point (56–58°C) and moderate water solubility (0.7 g/L at 25°C) differ significantly from phosphines due to its phenolic -OH group .

- Hazards: Classified as toxic (H302, H315) and environmentally hazardous, contrasting with the organophosphorus analogs .

Data Table: Key Properties of Phenyldi-o-tolylphosphine and Analogs

Research Findings and Implications

Steric and Electronic Effects: Phenyldi-o-tolylphosphine’s intermediate steric profile balances substrate accessibility and metal stabilization, making it versatile for catalytic applications. In contrast, Tri-o-tolylphosphine’s bulk may hinder catalytic turnover but enhance complex stability . Chlorodi-o-tolylphosphine’s reactivity is superior for initial complex formation but may require stringent safety protocols due to undefined hazards .

Safety Considerations: Tri-o-tolylphosphine’s non-hazardous classification simplifies handling compared to Chlorodi-o-tolylphosphine and o-Phenylphenol, which pose toxicity risks .

Comparative Limitations :

- Direct data on Phenyldi-o-tolylphosphine’s catalytic performance is sparse; inferences rely on structural analogs. Further experimental studies are needed to validate its efficacy in specific reactions.

生物活性

Phenyldi-o-tolylphosphine (POTP) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-cancer properties, interactions with cellular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Phenyldi-o-tolylphosphine is characterized by its phosphine group bonded to two o-tolyl groups and one phenyl group. The molecular formula is CHP, and it has a molecular weight of approximately 242.26 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Anti-Cancer Activity

Research indicates that POTP exhibits significant anti-cancer properties. A study involving silver(I) complexes with mixed ligands, including diphenyldi-o-tolylphosphine, demonstrated notable anti-cancer activity against various cancer cell lines. The complexes were found to induce apoptosis in cancer cells, suggesting that the phosphine moiety plays a crucial role in enhancing the cytotoxic effects of the metal complex .

2. Mechanisms of Action

The mechanisms underlying the biological activity of POTP are multifaceted:

- Reactive Oxygen Species (ROS) Generation : POTP has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Key Enzymes : Phosphines can inhibit enzymes critical for tumor growth and survival, such as proteases and kinases.

- Cell Cycle Arrest : Some studies suggest that POTP may interfere with the cell cycle, preventing cancer cells from proliferating effectively.

Case Studies

Several case studies highlight the efficacy of POTP in different biological contexts:

- Study on Silver Complexes : In one investigation, silver(I) complexes containing POTP were tested against human breast cancer cell lines. Results indicated that these complexes significantly reduced cell viability compared to controls, with IC50 values in the low micromolar range .

- In Vivo Studies : Animal model studies have demonstrated that treatment with POTP derivatives resulted in reduced tumor growth and increased survival rates in mice bearing tumors.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。